

physicochemical properties of 1-(4-isopropylcyclohexyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1-(4-isopropylcyclohexyl)ethanol	
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An In-depth Technical Guide on the Physicochemical Properties of **1-(4-isopropylcyclohexyl)ethanol**

Introduction

1-(4-isopropylcyclohexyl)ethanol is a synthetic fragrance ingredient valued for its light, floral, and muguet (lily-of-the-valley) scent profile.[1] It is a colorless to pale yellow liquid and is utilized in a variety of consumer products due to its stability.[1] The compound exists as four diastereoisomers, with the (-)-1-S-cis-isomer possessing the most potent lily-of-the-valley aroma.[1] From a chemical standpoint, its structure consists of a cyclohexane ring substituted with an isopropyl group and a 1-hydroxyethyl group. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and visual representations of key processes.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **1-(4-isopropylcyclohexyl)ethanol**. It is important to note that some of these values are predicted or estimated due to the limited availability of experimentally determined data in the public domain.



Property	Value	Source
Molecular Formula	C11H22O	[2][3]
Molecular Weight	170.29 g/mol	[2][3][4]
CAS Number	63767-86-2	[2][3]
Appearance	Clear, colorless to pale yellow liquid	[1]
Odor	Floral, muguet	[1][2]
Boiling Point	~240 °C (predicted)	[2]
Density	0.888 g/cm³ (predicted)	[2]
рКа	15.12 (predicted)	[2][3]
LogP (o/w)	3.544 (estimated)	[2]
Water Solubility	84.67 mg/L @ 25 °C (estimated for a similar isomer)	[5]
Solubility	Soluble in alcohol	[5]

Experimental Protocols Two-Step Synthesis from Cumene

A common and efficient method for the preparation of **1-(4-isopropylcyclohexyl)ethanol** starts from the readily available commodity chemical, cumene. The process involves two main steps: Friedel-Crafts acylation and subsequent hydrogenation.[1][2]

Step 1: Friedel-Crafts Acylation of Cumene to 4-isopropylacetophenone (Cuminone)

- Objective: To introduce an acetyl group to the cumene ring to form 4-isopropylacetophenone.
- Materials:
 - Cumene
 - Acylating agent: Acetic anhydride or Acetyl chloride



- Catalyst: Anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃)
- Dodecane (as an internal standard for analysis)
- Deionized water
- Sodium carbonate (Na₂CO₃) solution

Procedure:

- In a round-bottomed flask, charge calculated amounts of cumene, the acylating agent (e.g., acetic anhydride), and dodecane.
- In a separate flask, place the Lewis acid catalyst (e.g., anhydrous AlCl₃).
- Cool both flasks to the desired reaction temperature (e.g., -5°C to 5°C).
- o Mix the contents of both flasks to initiate the reaction.
- Monitor the reaction progress by taking samples at regular intervals.
- Quench the reaction by treating the samples with water and neutralize with a sodium carbonate solution.
- Analyze the organic phase by gas chromatography to determine conversion and selectivity.
- Upon completion, the resulting 4-isopropylacetophenone can be purified by distillation under reduced pressure.[1]

Step 2: Hydrogenation of 4-isopropylacetophenone to 1-(4-isopropylcyclohexyl)ethanol

- Objective: To reduce the ketone group and the aromatic ring of 4-isopropylacetophenone to yield the final product.
- Materials:
 - 4-isopropylacetophenone (from Step 1)



- Solvent: Isopropyl alcohol
- Catalyst: 5% Ruthenium on Carbon (Ru/C)
- Hydrogen gas (H₂)

Procedure:

- In a batch autoclave, charge 10 g of 4-isopropylacetophenone, 90 mL of isopropyl alcohol, and 5% w/w of the Ru/C catalyst (calculated based on the amount of cuminone).
- Pressurize the reactor three times to 2 MPa with hydrogen and then empty it to ensure an inert atmosphere.
- Heat the reactor to the desired temperature (e.g., 130°C) and then pressurize with hydrogen to 5 MPa.
- Maintain the reaction under these conditions, with stirring, until the reaction is complete.
- Monitor the reaction by taking samples and analyzing them via gas chromatography.
- The final product will be a mixture of cis and trans isomers of 1-(4-isopropylcyclohexyl)ethanol.[1]

Gas Chromatography (GC) Analysis

- Objective: To separate, identify, and quantify the components in a sample, such as the product mixture from the synthesis.
- Instrumentation:
 - Gas chromatograph equipped with a Flame Ionization Detector (FID).
 - Non-polar capillary column.
- Typical GC Conditions for Synthesis Monitoring:
 - Injector Temperature: 280 °C



- Injection Mode: Split (e.g., split ratio of 25:1)
- Carrier Gas: Helium or Nitrogen
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 5 minutes.
 - Ramp 1: Increase to 230 °C at a rate of 5 °C/min.
 - Ramp 2: Increase to 250 °C at a rate of 50 °C/min.
- Detector: FID
- Sample Preparation:
 - Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., the reaction solvent itself or another organic solvent like dimethyl sulfoxide).
 - If necessary, centrifuge the sample to remove any solid catalyst particles.[1]
 - Inject a small volume (e.g., 1 μL) of the prepared sample into the GC.
- Data Analysis:
 - Identify the peaks corresponding to starting materials, intermediates, and the final product based on their retention times.
 - Quantify the relative amounts of each component by integrating the peak areas.

Spectroscopic Analysis

While specific spectra for **1-(4-isopropylcyclohexyl)ethanol** are not readily available in the provided search results, a general protocol for acquiring such data is as follows:

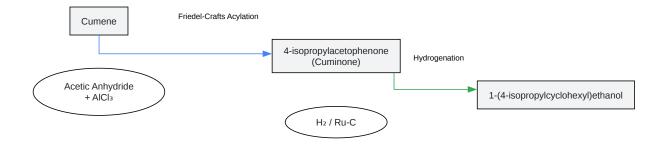
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃).

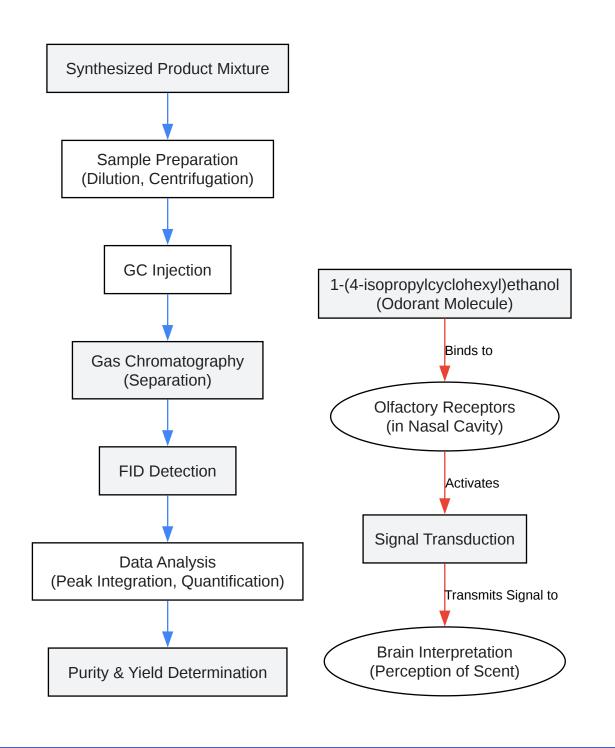


- Transfer the solution to an NMR tube.
- Acquire ¹H and ¹³C NMR spectra using a spectrometer.
- The resulting spectra would be used to confirm the molecular structure by analyzing chemical shifts, integration, and coupling patterns of the different protons and carbons.
- Infrared (IR) Spectroscopy:
 - Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.
 - Acquire the IR spectrum.
 - The spectrum would be analyzed for characteristic absorption bands, such as a broad O-H stretch for the alcohol group (around 3300-3500 cm⁻¹) and C-H stretches for the alkyl groups (around 2850-3000 cm⁻¹).

Visualizations









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- To cite this document: BenchChem. [physicochemical properties of 1-(4-isopropylcyclohexyl)ethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b063086#physicochemical-properties-of-1-4-isopropylcyclohexyl-ethanol]

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